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Compound of Interest

Compound Name: GSK2850163

Cat. No.: B560521 Get Quote

Technical Support Center: GSK2850163
Disclaimer: The following information pertains to GSK2850163, a potent and selective inhibitor

of the kinase and RNase activities of IRE1α. It is important to distinguish this compound from

GSK2857916 (Belantamab Mafodotin), an antibody-drug conjugate targeting B-cell maturation

antigen (BCMA). This resource is intended for researchers, scientists, and drug development

professionals utilizing GSK2850163 in their experiments.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GSK2850163?

A1: GSK2850163 is a novel, potent, and selective allosteric inhibitor of inositol-requiring

enzyme-1 alpha (IRE1α).[1][2][3] It binds to a site on the kinase domain, which in turn inhibits

both the kinase and endoribonuclease (RNase) activities of IRE1α.[1][2][3] This inhibition

prevents the splicing of X-box binding protein 1 (XBP1) mRNA, a key step in the unfolded

protein response (UPR).[4]

Q2: What are the reported IC50 values for GSK2850163?

A2: The inhibitory concentrations for GSK2850163 are summarized in the table below.
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Target Activity IC50

IRE1α Kinase Activity 20 nM

IRE1α RNase Activity 200 nM

Ron Kinase Activity 4.4 µM

FGFR1 V561M Kinase Activity 17 µM

Data compiled from MedChemExpress product information.[2]

Q3: Is GSK2850163 cytotoxic?

A3: The cytotoxicity of GSK2850163 against cancer cells has not been extensively reported in

the provided search results.[3] As with any experimental compound, it is recommended to

perform cytotoxicity assays in your specific cell line of interest to determine the appropriate

concentration range for your experiments.

Q4: How can I confirm that GSK2850163 is active in my cellular model?

A4: The most direct method to confirm the activity of GSK2850163 is to measure the inhibition

of XBP1 mRNA splicing. This can be assessed by quantitative PCR (qPCR) using primers that

distinguish between the spliced and unspliced forms of XBP1 mRNA. A successful treatment

with GSK2850163 should result in a dose-dependent decrease in the ratio of spliced to

unspliced XBP1 mRNA upon induction of ER stress.

Troubleshooting Guide
Issue 1: I am not observing the expected inhibition of XBP1 splicing after treating my cells with

GSK2850163.

Question: Have you confirmed that your cells were appropriately stressed to induce the

unfolded protein response (UPR) and subsequent XBP1 splicing?

Troubleshooting Step: Ensure that your positive control (ER stress inducer, e.g.,

tunicamycin or thapsigargin) is effectively inducing XBP1 splicing. You can verify this by
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running a control experiment with the stressor alone and measuring XBP1 splicing via

qPCR.

Question: Is the concentration of GSK2850163 optimal for your cell line?

Troubleshooting Step: Perform a dose-response experiment with a range of GSK2850163
concentrations to determine the optimal inhibitory concentration for your specific cell line

and experimental conditions.

Question: Is the timing of GSK2850163 treatment and ER stress induction appropriate?

Troubleshooting Step: The timing of drug treatment relative to stress induction can be

critical. Consider pre-incubating the cells with GSK2850163 for a period before adding the

ER stress inducer to ensure the inhibitor has reached its target.

Issue 2: I am observing off-target effects or unexpected cellular responses.

Question: Could the observed effects be due to inhibition of other kinases?

Troubleshooting Step: While GSK2850163 is reported to be selective for IRE1α, it has

weak activity against Ron and FGFR1 V561M at higher concentrations.[2] If you are using

high concentrations of GSK2850163, consider if inhibition of these kinases could be

contributing to your observations. If possible, use a structurally distinct IRE1α inhibitor as a

control to see if the off-target effects persist.

Question: Is the observed phenotype a direct result of IRE1α inhibition or a downstream

consequence?

Troubleshooting Step: IRE1α is a key regulator of the UPR, which has broad effects on

cellular function. The phenotype you are observing may be an indirect consequence of

modulating the UPR. Consider performing a time-course experiment to distinguish

between early, direct effects and later, indirect effects of GSK2850163 treatment.

Experimental Protocols
Protocol: Assessing GSK2850163-mediated Inhibition of XBP1 Splicing
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Objective: To determine the efficacy of GSK2850163 in inhibiting IRE1α-mediated XBP1 mRNA

splicing in a cellular model.

Materials:

Cell line of interest

Complete cell culture medium

GSK2850163

ER stress inducer (e.g., tunicamycin)

DMSO (vehicle control)

RNA extraction kit

Reverse transcription kit

qPCR primers for spliced and unspliced XBP1

qPCR master mix

qPCR instrument

Methodology:

Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80%

confluency at the time of treatment.

GSK2850163 Treatment: Prepare a stock solution of GSK2850163 in DMSO. Dilute the

stock solution in cell culture medium to the desired final concentrations. Add the

GSK2850163 dilutions to the cells and incubate for a predetermined pre-treatment time (e.g.,

1-2 hours). Include a vehicle control (DMSO) group.

ER Stress Induction: Prepare a stock solution of the ER stress inducer (e.g., tunicamycin) in

DMSO. Add the ER stress inducer to the cells at a final concentration known to induce robust

XBP1 splicing. Include a no-stress control group.
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Incubation: Incubate the cells for a time period sufficient to observe XBP1 splicing (e.g., 4-8

hours).

RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction

kit according to the manufacturer's instructions.

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse

transcription kit.

qPCR Analysis: Perform qPCR using primers specific for the spliced and unspliced forms of

XBP1. A common approach is to use a forward primer that binds upstream of the splice site,

and reverse primers that are specific to either the spliced or unspliced junction.

Data Analysis: Calculate the ratio of spliced to unspliced XBP1 mRNA for each treatment

condition. Compare the ratios in the GSK2850163-treated groups to the vehicle-treated, ER-

stressed control group to determine the extent of inhibition.
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Caption: IRE1α Signaling Pathway and Inhibition by GSK2850163.
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Caption: Experimental Workflow for Assessing GSK2850163 Activity.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b560521?utm_src=pdf-body-img
https://www.benchchem.com/product/b560521?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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